

Unveiling Stachartone A: A Technical Guide for Researchers

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For Immediate Release

[City, State] – December 2, 2025 – **Stachartone A** (CAS Number 2209109-64-6), a phenylspirodrimane derivative isolated from the fungus Stachybotrys chartarum, presents a compelling subject for researchers in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties and biological activities, based on currently available scientific literature.

Chemical and Physical Properties

Stachartone A is a complex natural product with the molecular formula C46H62O9 and a molecular weight of 759.0 g/mol .[1] It belongs to the class of phenylspirodrimanes, which are characterized by a spiro-fused drimane sesquiterpenoid and a substituted benzene ring. The compound is typically isolated as a powder.[1]

Table 1: Physicochemical Properties of **Stachartone A**



Property	Value	Reference
CAS Number	2209109-64-6	[1]
Molecular Formula	C46H62O9	[1]
Molecular Weight	759.0 g/mol	[1]
Appearance	Powder	[1]
Purity	≥98% (as commercially available)	[1]

Biological Activity and Cytotoxicity

Detailed biological activity data for **Stachartone A** is limited in the public domain. However, related phenylspirodrimane derivatives isolated from Stachybotrys chartarum have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.

One key study on novel phenylspirodrimane derivatives, stachybochartins A–G, isolated from an endophytic Stachybotrys chartarum, provides insights into the potential bioactivity of this class of compounds. While this study does not explicitly name **Stachartone A**, the findings offer a valuable proxy for its potential cytotoxic effects.

The stachybochartins were evaluated for their cytotoxic activities against a panel of human cancer cell lines, including MDA-MB-231 (breast cancer), U-2OS (osteosarcoma), and MCF-7 (breast cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Cytotoxic Activity of Stachybochartins A-G and Known Analogues (IC50 in μM)*



Compound	MDA-MB-231	U-2OS	MCF-7
Stachybochartin A	10.3 ± 1.1	8.5 ± 0.9	> 50
Stachybochartin B	12.7 ± 1.5	11.2 ± 1.3	> 50
Stachybochartin C	6.8 ± 0.7	4.5 ± 0.5	> 50
Stachybochartin D	21.7 ± 2.3	18.9 ± 2.1	> 50
Stachybochartin E	> 50	> 50	> 50
Stachybochartin F	> 50	> 50	> 50
Stachybochartin G	8.2 ± 0.9	6.1 ± 0.7	> 50
Doxorubicin (Positive Control)	0.8 ± 0.1	0.5 ± 0.1	1.2 ± 0.2

^{*}Data extracted from a study on stachybochartins, which are structurally related to **Stachartone A**. The direct cytotoxic activity of **Stachartone A** has not been reported in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assessment of phenylspirodrimane derivatives, as adapted from the study on stachybochartins. This protocol can serve as a template for the evaluation of **Stachartone A**.

Cell Culture and Reagents

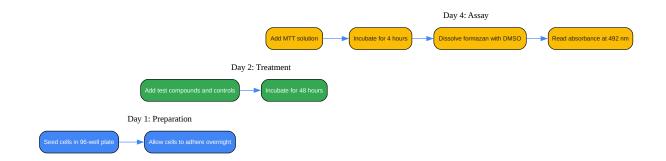
- Cell Lines: MDA-MB-231, U-2OS, and MCF-7 human cancer cell lines.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), Doxorubicin.



MTT Assay for Cytotoxicity

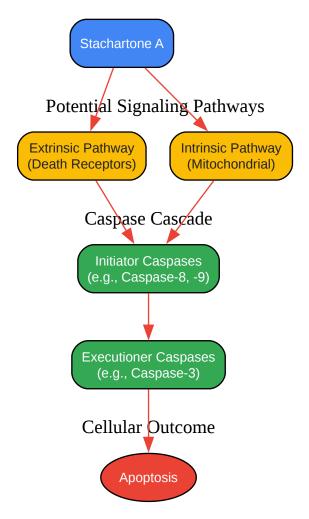
- Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
- Compound Treatment: The following day, the culture medium was replaced with fresh
 medium containing various concentrations of the test compounds (e.g., stachybochartins) or
 the positive control (doxorubicin). A vehicle control (DMSO) was also included.
- Incubation: The plates were incubated for 48 hours under standard cell culture conditions.
- MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
- Formazan Solubilization: The medium containing MTT was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.







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References

• 1. pubs.rsc.org [pubs.rsc.org]







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